2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol)
Beschreibung
2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and sulfanyl groups attached to a benzofuran core
Eigenschaften
Molekularformel |
C24H26O7S2 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[(5-hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy]ethoxy]ethoxy]ethylsulfanyl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C24H26O7S2/c25-19-1-3-21-17(13-19)15-23(30-21)32-11-9-28-7-5-27-6-8-29-10-12-33-24-16-18-14-20(26)2-4-22(18)31-24/h1-4,13-16,25-26H,5-12H2 |
InChI-Schlüssel |
DMBAUWFSIYUJMK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)C=C(O2)SCCOCCOCCOCCSC3=CC4=C(O3)C=CC(=C4)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of sulfanyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound with consistent quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyethyl)-1-benzofuran-5-ol
- 2-(2-Mercaptoethyl)-1-benzofuran-5-ol
- 2-(2-Ethoxyethyl)-1-benzofuran-5-ol
Uniqueness
2,2'-((((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))bis(benzofuran-5-ol) is unique due to its multiple ethoxy and sulfanyl groups, which confer distinct chemical properties and reactivity. This structural complexity allows for a wide range of chemical modifications and applications, setting it apart from simpler benzofuran derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
